molecular formula C9H7ClN2O2 B13708774 4-((1H-Pyrrol-2-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one

4-((1H-Pyrrol-2-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No.: B13708774
M. Wt: 210.62 g/mol
InChI Key: QXULIWKKJJSSJI-DAXSKMNVSA-N
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Description

(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a pyrrole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves the condensation of pyrrole aldehydes with chloromethyl isoxazole derivatives. The reaction is often carried out under mild conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction . Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is unique due to the presence of both chloromethyl and pyrrole moieties, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

(4Z)-3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2/b7-4-

InChI Key

QXULIWKKJJSSJI-DAXSKMNVSA-N

Isomeric SMILES

C1=CNC(=C1)/C=C\2/C(=NOC2=O)CCl

Canonical SMILES

C1=CNC(=C1)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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